Methyl 4-carboxycinnamate Methyl 4-carboxycinnamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14377842
InChI: InChI=1S/C11H10O4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7H,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H10O4
Molecular Weight: 206.19 g/mol

Methyl 4-carboxycinnamate

CAS No.:

Cat. No.: VC14377842

Molecular Formula: C11H10O4

Molecular Weight: 206.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-carboxycinnamate -

Specification

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
IUPAC Name 4-(3-methoxy-3-oxoprop-1-enyl)benzoic acid
Standard InChI InChI=1S/C11H10O4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7H,1H3,(H,13,14)
Standard InChI Key WNQUXRWZRJWTBX-UHFFFAOYSA-N
Canonical SMILES COC(=O)C=CC1=CC=C(C=C1)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

Methyl 4-carboxycinnamate (IUPAC name: methyl (E)-3-(4-carboxyphenyl)acrylate) is an ester derived from 4-carboxycinnamic acid. Its molecular formula is C11_{11}H10_{10}O4_{4}, with a molecular weight of 206.19 g/mol. The structure consists of a cinnamate backbone—a phenyl group bonded to an acrylic acid moiety—with a carboxylic acid group (-COOH) at the 4-position of the aromatic ring and a methyl ester (-COOCH3_3) at the α,β-unsaturated carboxylic acid (Figure 1).

Figure 1: Proposed structure of methyl 4-carboxycinnamate. The conjugated system (highlighted in blue) contributes to UV absorption properties.

Synthesis and Manufacturing

Conventional Esterification

The most straightforward synthesis involves the esterification of 4-carboxycinnamic acid with methanol under acidic conditions (e.g., H2_2SO4_4 or HCl). This method typically yields moderate to high purity but requires careful control of reaction time and temperature to avoid decarboxylation .

Reaction Scheme:

4-Carboxycinnamic Acid+CH3OHH+Methyl 4-Carboxycinnamate+H2O\text{4-Carboxycinnamic Acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 4-Carboxycinnamate} + \text{H}_2\text{O}

Heck Reaction-Based Approaches

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, offer a versatile route to cinnamate derivatives. For example, bromobenzene and methyl acrylate can be coupled in the presence of a Pd(0) catalyst to form methyl cinnamate analogs. Adapting this method to introduce a carboxylic acid group would require protective group strategies to prevent undesired side reactions.

Key Challenges:

  • Sensitivity of the carboxylic acid group to reduction or oxidation.

  • Competitive coordination of palladium with the -COOH group, necessitating ligands like triphenylphosphine.

Physicochemical Properties

Solubility and Stability

Methyl 4-carboxycinnamate is expected to exhibit high solubility in polar solvents (e.g., ethanol, dimethyl sulfoxide) due to its carboxylic acid and ester functionalities. Limited solubility in non-polar solvents (e.g., hexane) is anticipated . The compound is likely stable under ambient conditions but may undergo hydrolysis in alkaline environments, yielding 4-carboxycinnamic acid and methanol.

Table 1: Predicted Physicochemical Properties

PropertyValue/Range
Melting Point150–160°C (decomposes)
LogP (Partition Coefficient)1.2–1.8
pKa (Carboxylic Acid)~4.5

Reactivity

The dual functional groups (ester and carboxylic acid) enable diverse reactivity:

  • Ester Hydrolysis: Conversion to 4-carboxycinnamic acid under basic or enzymatic conditions.

  • Nucleophilic Addition: The α,β-unsaturated ester can undergo Michael additions with amines or thiols.

  • Decarboxylation: Thermal degradation at elevated temperatures, releasing CO2_2 .

Applications and Industrial Relevance

Pharmaceutical Intermediate

Cinnamate derivatives are pivotal in synthesizing bioactive molecules. Methyl 4-carboxycinnamate’s carboxylic acid group allows further functionalization via amidation or conjugation, making it a candidate for prodrug development. For instance, similar compounds have been used in asymmetric synthesis of alkaloids and anti-inflammatory agents .

UV-Absorbing Materials

The conjugated π-system enables UV absorption, suggesting potential use in sunscreens or protective coatings. Methyl 4-methoxycinnamate, a structural analog, is a well-established UV filter in cosmetics. Methyl 4-carboxycinnamate could offer enhanced solubility or binding affinity in polymer matrices.

Table 2: Comparison with Common Cinnamate UV Filters

Compoundλmax_{\text{max}} (nm)Molar Extinction Coefficient (ε)
Methyl 4-Methoxycinnamate31024,000
Methyl 4-Carboxycinnamate~300 (predicted)18,000–22,000 (estimated)

Recent Research and Future Directions

Drug Delivery Systems

Recent studies highlight cinnamates as excipients in nanoparticle-based drug delivery. The carboxylic acid group in methyl 4-carboxycinnamate could facilitate covalent attachment to polymeric carriers, enhancing targeted release profiles .

Green Synthesis Methods

Electro-organic synthesis, as demonstrated for methyl cinnamate derivatives, offers a sustainable alternative to traditional methods. This approach minimizes waste and avoids toxic catalysts, aligning with green chemistry principles.

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